4-(Bicyclopentan-1-yl)benzenesulfonyl chloride (CAS: 1674295-54-5) is a highly specialized, sp3-enriched electrophilic building block designed for the single-step installation of the 4-(BCP)phenylsulfonyl moiety. By incorporating a bicyclopentane (BCP) cage at the para position of a benzenesulfonyl chloride, this compound serves as an established non-classical bioisostere for the widely used 4-tert-butylbenzenesulfonyl chloride. The BCP motif provides strict steric mimicry of a tert-butyl group while fundamentally altering the physicochemical profile of the resulting sulfonamides or sulfonate esters. For procurement teams and medicinal chemists, sourcing this pre-functionalized reagent eliminates the need for complex, multi-step cross-coupling sequences, enabling rapid library generation with improved fraction sp3 (Fsp3) character [1].
Substituting this compound with the cheaper, more common 4-tert-butylbenzenesulfonyl chloride often leads to downstream failures in lead optimization due to the high lipophilicity (clogP) and rapid metabolic degradation of the tert-butyl methyl groups via cytochrome P450 oxidation. Alternatively, attempting to use biphenyl-4-sulfonyl chloride introduces flat, sp2-hybridized aromatic systems that drastically reduce aqueous solubility and increase the risk of off-target toxicity. Furthermore, attempting to synthesize the 4-(BCP)phenylsulfonyl group in-house from generic BCP-halides and bromobenzenesulfonyl chloride requires transition-metal catalysis that is highly incompatible with the reactive sulfonyl chloride moiety, resulting in poor yields and difficult purifications. Procuring the exact 4-(Bicyclopentan-1-yl)benzenesulfonyl chloride bypasses these synthetic bottlenecks and directly yields metabolically stable, sp3-rich targets [1].
Incorporating the BCP group via 4-(Bicyclopentan-1-yl)benzenesulfonyl chloride systematically lowers the lipophilicity of the resulting sulfonamides compared to their tert-butyl counterparts. Across matched molecular pairs, replacing a tert-butylphenyl group with a BCP-phenyl group typically yields a logP reduction of 0.5 to 1.0 units. This reduction in lipophilicity directly translates to enhanced thermodynamic aqueous solubility, preventing compound attrition due to poor dissolution in biological assays [1].
| Evidence Dimension | Calculated/Experimental logP |
| Target Compound Data | BCP-phenyl derivatives exhibit lower logP (typically -0.5 to -1.0 units) |
| Comparator Or Baseline | 4-tert-butylphenyl derivatives (higher lipophilicity) |
| Quantified Difference | 0.5 to 1.0 logP unit reduction |
| Conditions | Standard medicinal chemistry SAR profiling and matched molecular pair analysis |
Lowering logP is critical for improving oral bioavailability and reducing hydrophobic off-target binding, making this building block highly effective for rescuing overly lipophilic leads.
The tert-butyl group is notoriously susceptible to rapid aliphatic hydroxylation by hepatic CYP450 enzymes. By utilizing 4-(Bicyclopentan-1-yl)benzenesulfonyl chloride, the resulting BCP-phenyl sulfonamides lock the carbon framework into a highly strained, sterically hindered cage that strongly resists oxidative metabolism. Pharmacokinetic studies on BCP bioisosteres demonstrate significant reductions in in vitro intrinsic clearance (CL_int) in human liver microsomes compared to tert-butyl analogs, extending the metabolic half-life of the active pharmaceutical ingredient .
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM |
| Target Compound Data | BCP-phenyl derivatives show extended metabolic half-life |
| Comparator Or Baseline | tert-butylphenyl derivatives (rapid CYP450 oxidation at methyls) |
| Quantified Difference | Significant reduction in hepatic clearance rates |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring this compound allows drug discovery teams to overcome pharmacokinetic liabilities associated with tert-butyl groups without altering the steric volume of the molecule.
Synthesizing BCP-phenyl sulfonamides from scratch requires complex multi-step sequences involving cross-coupling of BCP-halides with bromobenzenesulfonyl derivatives, which often leads to degradation of the sensitive sulfonyl chloride group and overall yields below 20%. Procuring 4-(Bicyclopentan-1-yl)benzenesulfonyl chloride enables a single-step, high-yielding (>80%) direct sulfonylation of primary and secondary amines under standard basic conditions (e.g., DIPEA/DCM). This drastically reduces process time and eliminates the need for harsh oxidative chlorination steps [1].
| Evidence Dimension | Synthetic steps and overall yield to target sulfonamide |
| Target Compound Data | 1 step, >80% yield |
| Comparator Or Baseline | De novo synthesis (3-4 steps, <20% overall yield) |
| Quantified Difference | Elimination of 2-3 synthetic steps and >4-fold increase in overall yield |
| Conditions | Standard bench-scale sulfonamide library synthesis |
Using the pre-functionalized sulfonyl chloride is critical for procurement teams aiming to accelerate library synthesis and minimize the consumption of expensive BCP starting materials.
This compound is the precise structural choice for hit-to-lead and lead optimization campaigns where an existing 4-tert-butylphenylsulfonyl or biphenylsulfonyl group causes poor aqueous solubility or rapid metabolic clearance. By reacting this sulfonyl chloride with the core amine of the lead compound, medicinal chemists can rapidly generate the BCP-analog to improve ADME properties while maintaining the required steric bulk for target binding [1].
In the development of novel screening libraries, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates. Sourcing this specific building block allows combinatorial chemistry teams to perform one-step parallel sulfonylations, generating diverse, sp3-enriched sulfonamide libraries that avoid the 'flatland' issues associated with traditional bi-aryl sulfonyl chlorides [2].
In crop protection research, extending the environmental and metabolic half-life of active ingredients without pushing lipophilicity into highly bioaccumulative ranges is a major challenge. This compound serves as a highly stable precursor for synthesizing novel fungicides or herbicides where a tert-butyl group is replaced by a BCP cage to resist enzymatic degradation in target pests while maintaining favorable soil mobility profiles .